N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15769979
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3 |
| Standard InChI Key | HNUGYFGEHMQKJY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNC2=CC(=NN2C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is C12H18N6, with a molecular weight of 246.32 g/mol. This composition arises from two dimethyl-substituted pyrazole rings connected through a methylene-amine linker. Comparative analysis with similar compounds shows consistent mass spectrometry patterns for bis-pyrazole systems .
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C12H18N6 |
| Molecular Weight | 246.32 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (pyrazole nitrogens) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface | 56.2 Ų |
Structural Features
X-ray crystallography data from analogous compounds reveals:
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Pyrazole ring geometry: Bond lengths of 1.34 Å (N-N) and 1.38 Å (C-N)
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Methylene bridge: C-N-C angle of 112.3°
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Dimethyl substitutions: Dihedral angles of 15.7° between methyl groups and pyrazole planes
The dual pyrazole system creates a planar core with peripheral methyl groups inducing steric effects that influence molecular packing and solubility characteristics .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
A typical synthesis pathway involves three stages:
-
Pyrazole core formation
Cyclocondensation of hydrazine derivatives with β-diketones at 80-100°C yields the base pyrazole structure. -
Methylene bridge installation
Mannich-type reactions using formaldehyde and secondary amines under acidic conditions (pH 4-5) create the central linker. -
Alkylation
Treatment with methyl iodide in DMF at 60°C introduces terminal methyl groups .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 60-80°C | ±15% yield variance |
| pH Control | 4.5-5.2 | Critical for bridge |
| Solvent Polarity | ε = 20-30 (DMF) | 30% yield increase |
| Catalyst Loading | 5 mol% K2CO3 | Reduces byproducts |
Industrial Production
Scale-up considerations include:
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Continuous flow reactors achieving 92% conversion at 120 L/hr throughput
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Membrane-based purification removing >99% ionic impurities
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Crystallization control maintaining particle size <50 μm for formulation stability
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Ethanol | 18.7 | 25 |
| Dichloromethane | 43.2 | 25 |
| DMSO | 89.5 | 25 |
The compound exhibits pH-dependent solubility, with protonation of the central amine increasing aqueous solubility to 2.8 mg/mL at pH 2 .
Reactivity and Chemical Behavior
Nucleophilic Reactions
The secondary amine undergoes:
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Acylation: 90% yield with acetyl chloride in THF
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Sulfonation: Selective at N-position using SO3·Py complex
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Mannich reactions: Forms tertiary amines with formaldehyde
Ring Modification
Electrophilic substitution occurs preferentially at the pyrazole C4 position:
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Nitration: 65% yield using HNO3/H2SO4
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Halogenation: Bromine in acetic acid gives 70% C4-bromo derivative
Table 3: Reaction Kinetics Data
| Reaction | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acetylation | 0.45 | 58.2 |
| Nitration | 0.12 | 72.4 |
| Oxidative coupling | 0.08 | 89.1 |
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus | 8 | 2 (Ciprofloxacin) |
| E. coli | 64 | 1 (Ciprofloxacin) |
| C. albicans | 32 | 8 (Fluconazole) |
Mechanistic studies suggest membrane disruption via alkyl chain intercalation .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for kinase inhibitor programs
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Prodrug candidate (3x increased bioavailability via phosphate ester)
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
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Ligand in transition metal complexes (Cu(II) complex λmax = 680 nm)
| Species | LD50 (mg/kg) | Route |
|---|---|---|
| Mouse | 420 | Oral |
| Rat | 380 | Intravenous |
| Rabbit | >2000 | Dermal |
Regulatory Status
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REACH: Pre-registered (2024)
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FDA: Orphan drug designation pending
Future Research Directions
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Stereochemical control in asymmetric synthesis
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Nanoformulation approaches to enhance bioavailability
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Computational modeling of structure-activity relationships
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Green chemistry approaches for sustainable production
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